molecular formula C10H8N4OS B14105396 N-[(E)-2-thienylmethyleneamino]pyrazine-2-carboxamide

N-[(E)-2-thienylmethyleneamino]pyrazine-2-carboxamide

Katalognummer: B14105396
Molekulargewicht: 232.26 g/mol
InChI-Schlüssel: SGAOTMMINQIWFZ-AWNIVKPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-2-thienylmethyleneamino]pyrazine-2-carboxamide is a Schiff base ligand derived from the condensation of thiophene-2-carboxaldehyde and pyrazine-2-carboxamide. This compound is known for its tridentate bonding nature and enolimine tautomeric arrangement, which makes it a subject of interest in various fields of chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-thienylmethyleneamino]pyrazine-2-carboxamide typically involves the condensation reaction between thiophene-2-carboxaldehyde and pyrazine-2-carboxamide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-2-thienylmethyleneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Wirkmechanismus

The mechanism of action of N-[(E)-2-thienylmethyleneamino]pyrazine-2-carboxamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s Schiff base structure allows it to act as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(E)-2-thienylmethyleneamino]pyrazine-2-carboxamide is unique due to its tridentate bonding nature and enolimine tautomeric arrangement, which provides it with distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H8N4OS

Molekulargewicht

232.26 g/mol

IUPAC-Name

N-[(E)-thiophen-2-ylmethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C10H8N4OS/c15-10(9-7-11-3-4-12-9)14-13-6-8-2-1-5-16-8/h1-7H,(H,14,15)/b13-6+

InChI-Schlüssel

SGAOTMMINQIWFZ-AWNIVKPZSA-N

Isomerische SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=NC=CN=C2

Kanonische SMILES

C1=CSC(=C1)C=NNC(=O)C2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.